5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Overview
Description
5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a useful research compound. Its molecular formula is C23H18N2O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.136827821 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photophysical Studies and Fluorophore Applications
Studies have explored the photophysical characteristics of tetrahydrodibenzo[a,i]phenanthridines, highlighting their application as highly luminescent fluorophores. The incorporation of nitro substituents at the 5-Aryl position leads to significant red-shifted fluorescence, offering potential in DNA interaction studies due to their efficient π-conjugation and intramolecular electron transfer processes. This class of compounds shows promise for use in optoelectronic applications and as probes for biological molecules (Umamahesh et al., 2016).
Molecular Dimer Studies
Research on heterocyclic 5-aryl-7,8,13,14-tetrahydro-dibenzo[a,i]phenanthridine compounds reveals insights into their molecular dimer formation, facilitated by cooperative C–H…N and C–H…π bonding. This structural elucidation underpins the significance of these compounds in drug discovery and further applications in optoelectronic devices (Rathore et al., 2010).
Acidochromic and Solvatochromic Properties
The acidochromic and solvatochromic properties of tetrahydrodibenzo[a,i]phenanthridine derivatives have been synthesized and evaluated, revealing their potential as pH sensors and for detecting acid impurities in solvents. Their large Stokes shift values and the ability to undergo color changes upon protonation make them suitable for applications in sensing and detection in various environments (Balijapalli et al., 2016).
Biogenic Primary Amine Detection
The synthesis of dicyanovinyl substituted phenanthridine derivatives has demonstrated applications in the selective and efficient recognition of biogenic primary amines. The unique interaction between amines and the dicyanovinyl-linked phenanthridine moiety, leading to significant fluorescence changes, showcases their utility in sensing technologies, especially for biomedical and environmental monitoring (Saravanakumar et al., 2020).
Properties
IUPAC Name |
5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-25(27)17-8-5-7-16(14-17)23-20-11-4-3-10-19(20)22-18-9-2-1-6-15(18)12-13-21(22)24-23/h1-2,5-9,12-14H,3-4,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDWLKYCLTYBIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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